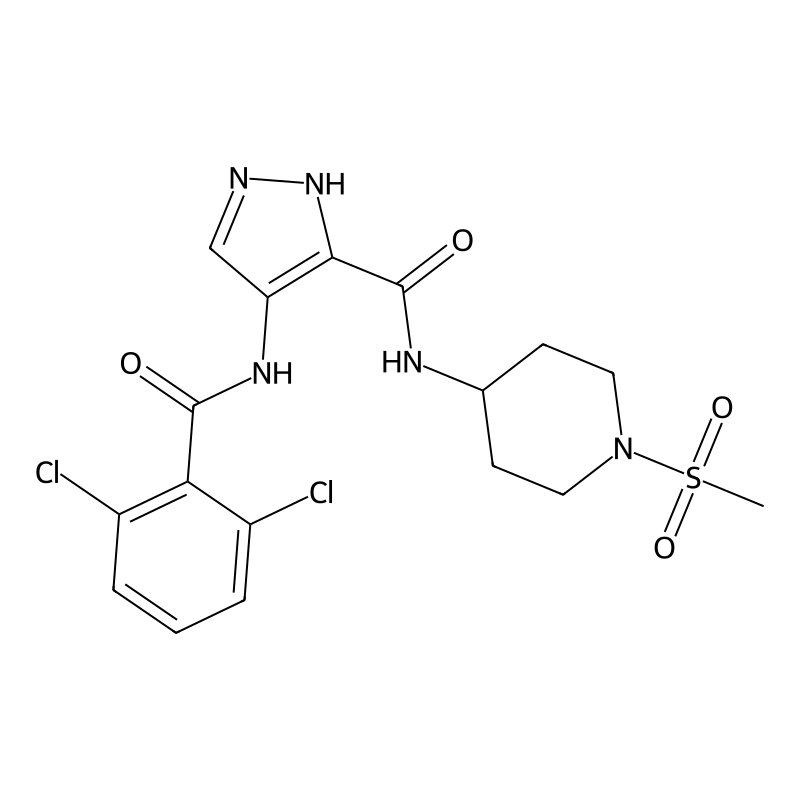Nvp-lcq195

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Treatment of Multiple Myeloma
Specific Scientific Field: Oncology, specifically Hematology.
Methods of Application or Experimental Procedures: In the preclinical studies, Nvp-lcq195 was tested against a panel of 28 human MM cell lines using MTT colorimetric survival assays. Nvp-lcq195 was also active against primary MM cells isolated from heavily-pretreated/drug-resistant cases of MM.
Results or Outcomes: Nvp-lcq195 was observed to trigger a distinct pattern of S-phase arrest, followed by eventual induction of apoptotic cell death. The drug was able to overcome the protective effects conferred on MM cells by exogenous IL-6 or IGF-1, as well as by co-culture of MM cells with bone marrow stromal cells.
Continuous Non-Viable Particle Monitoring in Aseptic Processing
Specific Scientific Field: Pharmaceutical Manufacturing, specifically Aseptic Processing.
Summary of the Application: Nvp-lcq195 has been used in continuous non-viable particle (NVP) monitoring in aseptic processing. Properly configured, continuous NVP monitoring offers helpful information about the variations in the aseptic environment with minute-by-minute updates of count populations and trends.
Methods of Application or Experimental Procedures: The monitoring of fill operations usually occurs at three locationswhere sterile containers enter Grade A, at the point of filling, and where open and filled containers are exposed before capping. This is adequate for small, compact filling operations.
Results or Outcomes: Continuous NVP monitoring can catch contamination events and therefore identifies and quantifies risks.
Cell Cycle Regulation
Specific Scientific Field: Cell Biology.
Methods of Application or Experimental Procedures: In the preclinical studies, Nvp-lcq195 was tested against a panel of cell lines using colorimetric survival assays.
Results or Outcomes: Nvp-lcq195 was observed to trigger a distinct pattern of S-phase arrest, followed by eventual induction of apoptotic cell death.
NVP-LCQ195 is a small molecule compound identified as a selective inhibitor of cyclin-dependent kinases (CDKs). Its chemical formula is C${27}$H${32}$N$_{4}$O, with a molecular weight of approximately 460.33 g/mol. This compound has gained attention in cancer research due to its ability to modulate CDK activity, which plays a crucial role in cell cycle regulation and tumor progression .
NVP-LCQ195 acts as a CDK inhibitor. CDKs rely on binding to specific partner proteins called cyclins to become active and regulate cell cycle progression []. NVP-LCQ195 disrupts this interaction by binding to the ATP binding pocket of CDKs, preventing them from binding to ATP (adenosine triphosphate), the energy source needed for their activity [, ]. This effectively halts cell cycle progression in cancer cells, potentially leading to cell death. Studies have shown that NVP-LCQ195 can induce cell cycle arrest and apoptosis (programmed cell death) in multiple myeloma cells [].
NVP-LCQ195 has demonstrated significant biological activity as a CDK inhibitor. It has been shown to inhibit the activity of multiple CDKs, including CDK2 and CDK9, which are critical for cell division and transcription regulation. Notably, it exhibits similar potency across different cyclin partners, suggesting a unique mechanism of action that is less influenced by cyclin expression levels compared to other inhibitors . This characteristic may enhance its therapeutic potential in targeting various malignancies.
- Formation of the core structure: This involves coupling key intermediates through amide or ester linkages.
- Functionalization: Specific functional groups are introduced to enhance selectivity and potency.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
The detailed synthetic pathway can vary based on the specific laboratory protocols employed .
NVP-LCQ195 is primarily utilized in cancer research due to its ability to inhibit CDKs involved in tumor cell proliferation. Its applications include:
- Preclinical studies: Evaluating its efficacy in various cancer models.
- Mechanistic studies: Understanding the role of CDKs in cell cycle regulation and apoptosis.
- Combination therapies: Investigating its potential synergistic effects when used with other anticancer agents.
Studies on NVP-LCQ195 have focused on its interactions with various CDK/cyclin complexes. Research indicates that the compound maintains consistent inhibitory effects regardless of cyclin co-expression, which contrasts with many other CDK inhibitors whose efficacy can vary significantly based on cyclin interactions. This unique property positions NVP-LCQ195 as a promising candidate for further development in targeted cancer therapies .
Several compounds share structural and functional similarities with NVP-LCQ195, including:
| Compound Name | Structure Similarity | Primary Target | Unique Features |
|---|---|---|---|
| Dinaciclib | Moderate | CDK1, CDK2, CDK5 | Potency varies with cyclin partners |
| Palbociclib | Moderate | CDK4, CDK6 | FDA-approved; specific for certain cancers |
| AT7519 | High | Multiple CDKs | Broad-spectrum inhibitor |
| SB-1317 | High | CDK2 | Similar potency across cyclins |
NVP-LCQ195 stands out due to its consistent inhibitory effects across different cyclins, making it a potentially more reliable option for therapeutic applications compared to others that may exhibit variable efficacy based on cyclin interactions .








